molecular formula C6H8N2O3 B12976447 Methyl 4-amino-5-methylisoxazole-3-carboxylate

Methyl 4-amino-5-methylisoxazole-3-carboxylate

Cat. No.: B12976447
M. Wt: 156.14 g/mol
InChI Key: CNLCJLKRZKWIDE-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-methylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-5-methylisoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-amino-5-methylisoxazole with methyl chloroformate under basic conditions can yield the desired product . Another method involves the use of hydroxylamine hydrochloride in refluxing methanol to cyclize intermediates .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-methylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazoles .

Mechanism of Action

The mechanism of action of methyl 4-amino-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-aminoisoxazole-4-carboxylate
  • Ethyl 5-methylisoxazole-3-carboxylate
  • 3-Amino-5-methylisoxazole

Uniqueness

Methyl 4-amino-5-methylisoxazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 4-amino-5-methyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C6H8N2O3/c1-3-4(7)5(8-11-3)6(9)10-2/h7H2,1-2H3

InChI Key

CNLCJLKRZKWIDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)N

Origin of Product

United States

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